4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE
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Description
4-(BENZYLOXY)-3-OXO-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(benzyloxy)-2(1H)-quinoxalinone 4-oxide is 268.08479225 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- The compound 1-(benzyloxy)-2(1H)-quinoxalinone 4-oxide, belonging to quinoxaline derivatives, exhibits intriguing chemical reactivity. For instance, it can undergo reactions with acetic anhydride, leading to the formation of other quinoxalinone derivatives. Such reactions often involve a novel rearrangement mechanism, as discussed by Ahmed et al. (1987) (Ahmed et al., 1987).
Structural Characterization and Synthesis Techniques
- Studies have focused on the structural characterization of quinoxaline derivatives, including X-ray crystallography to confirm molecular structures. Xu et al. (2011) detailed the synthesis of quinoxaline 1,4-di-N-oxide analogues and their structural analysis (Xu et al., 2011).
Biocatalytic Synthesis
- Innovative synthesis methods using biocatalysts have been explored for quinoxalinones. Petronijevic et al. (2017) presented a biocatalytic synthesis approach using lemon juice as a solvent and catalyst, emphasizing environmentally friendly and efficient production (Petronijevic et al., 2017).
Antitumor and Cytotoxicity Studies
- Quinoxaline derivatives have been evaluated for their antitumor properties. Solano et al. (2007) synthesized and assessed 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, noting their cytotoxic parameters against human tumor cell lines (Solano et al., 2007).
Pharmacological Applications
- Investigations into the pharmacological applications of quinoxaline derivatives have been conducted. For example, research into the activation of peroxymonosulfate by benzoquinone for the degradation of antibiotics highlights the potential for novel oxidation processes (Zhou et al., 2015).
Properties
IUPAC Name |
4-oxido-1-phenylmethoxyquinoxalin-4-ium-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15-10-16(19)13-8-4-5-9-14(13)17(15)20-11-12-6-2-1-3-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEATRHYSZISDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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